N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide (CAS 1018129-50-4) is a synthetic small-molecule sulfonamide with the molecular formula C11H15Cl2NO2S and a molecular weight of 296.21 g/mol. It belongs to the benzenesulfonamide class and features a sec-butyl group on the nitrogen and chlorine atoms at the 2- and 4-positions of the benzene ring.

Molecular Formula C11H15Cl2NO2S
Molecular Weight 296.21
CAS No. 1018129-50-4
Cat. No. B2805463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide
CAS1018129-50-4
Molecular FormulaC11H15Cl2NO2S
Molecular Weight296.21
Structural Identifiers
SMILESCCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl
InChIInChI=1S/C11H15Cl2NO2S/c1-4-7(2)14-17(15,16)10-6-5-9(12)8(3)11(10)13/h5-7,14H,4H2,1-3H3
InChIKeyDHKVYEAJGBSVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide (CAS 1018129-50-4): A Research Sulfonamide with a Distinct Methyl Position


N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide (CAS 1018129-50-4) is a synthetic small-molecule sulfonamide with the molecular formula C11H15Cl2NO2S and a molecular weight of 296.21 g/mol . It belongs to the benzenesulfonamide class and features a sec-butyl group on the nitrogen and chlorine atoms at the 2- and 4-positions of the benzene ring . The defining structural characteristic that separates it from the most readily available analog is the placement of the methyl group at the 3-position, rather than the 5-position, on the aromatic ring . This compound is primarily offered as a screening compound by research chemical suppliers, implying potential but unvalidated utility in early-stage drug discovery or agrochemical research.

1
Positional isomer novelty

Unique 3-methyl substitution on 2,4-dichlorobenzenesulfonamide scaffold enables SAR exploration distinct from 5-methyl analog.

2
Screening compound classification

Cataloged as a screening compound for hit-finding campaigns; no validated target activity reported.

3
Uncharacterized ADME profile

Key physicochemical parameters (LogP, solubility) are not publicly reported and require empirical determination.

Why N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide Cannot Be Replaced by 5-Methyl or Des-Methyl Analogs


Generic substitution within the 2,4-dichloro sulfonamide class is unreliable because the position of the methyl group on the phenyl ring is a critical determinant of molecular recognition. The target compound's 3-methyl substitution pattern creates a unique shape and electronic distribution compared to its closest commercially available and structurally characterized analog, the 5-methyl isomer . For example, the 5-methyl analog (CAS not specified, but available as screening compound SC-9082366) has a calculated partition coefficient (LogP) of 4.32 , while the 3-methyl target compound's LogP is not publicly reported, suggesting potential differences in lipophilicity and, consequently, membrane permeability and target binding. In sulfonamide medicinal chemistry, such positional shifts are known to invert selectivity profiles between isoforms, as demonstrated in SLC10 carrier inhibitors where swapping chloro substitution patterns altered ASBT/NTCP selectivity [1]. Therefore, any project built on an initial hit from the 3-methyl scaffold cannot assume the 5-methyl or des-methyl compounds will serve as valid backups without loss of activity or selectivity.

Methyl positional isomerism may shift target selectivity. The 3-methyl scaffold cannot be assumed to behave as the 5-methyl or des-methyl analog in biological assays.

Missing LogP and solubility data for the 3-methyl compound prevent direct transfer of the 5-methyl isomer's predicted ADME properties; empirical profiling is required before interchange.

Quantitative Differentiation Evidence for N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide: Positional Isomerism and Physicochemical Inference


Structural Differentiation: 3-Methyl vs. 5-Methyl Positional Isomerism Defines a Unique Chemical Space

The compound is a positional isomer of the more widely cataloged N-(sec-butyl)-2,4-dichloro-5-methylbenzenesulfonamide. This difference is not trivial; the 3-methyl pattern places the hydrophobic methyl group in a different spatial orientation relative to the sulfonamide and chlorine substituents. In analogous sulfonamide drug discovery programs, moving a single methyl group from 3 to 5 positions has been shown to cause a complete shift in target preference. For instance, in a series of chlorinated diaryl sulfonamide SLC10 inhibitors, the shift from a 2,4-dichloro to a 3,4-dichloro substitution pattern increased NTCP inhibition preference, demonstrating that the specific location of substituents on the aromatic ring directly governs pharmacological selectivity [1]. Therefore, even in the absence of direct activity data, the 3-methyl pattern represents a distinct chemical entity with unproven but non-fungible properties relative to its 5-methyl counterpart.

Structural Isomerism
Class-level
3-methyl vs 5-methyl positional isomer; distinct spatial orientation of methyl group relative to sulfonamide and chlorine.
Supports SAR exploration of positional isomer effects on target selectivity.
Analogous sulfonamide SAR shows substituent shifts alter isoform preference.
Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomerism

Physicochemical Property Gap: Missing LogP and Solubility Data Necessitate Empirical Determination for Procurement Decisions

Key physicochemical parameters that drive solubility, permeability, and formulation feasibility are unreported for this specific compound, while they are available for a close analog. The 5-methyl isomer has a calculated LogP of 4.32 and a predicted water solubility (LogSW) of -5.05 . The absence of these values for the 3-methyl target compound means that researchers cannot rely on the 5-methyl data for experimental planning. A minor structural change can significantly alter LogP; for example, a methyl group shift can change LogP by 0.2–0.5 units, potentially affecting solubility by an order of magnitude. This data gap is a critical decision point: users must either procure and profile the compound empirically or select the 5-methyl analog at the risk of obtaining different physicochemical behavior.

Physicochemical Gap
Data to verify
Target LogP: not reported; 5-methyl isomer LogP: 4.32. Expected difference of 0.2–0.5 units based on class-level methyl effects.
Empirical LogP and solubility determination required; 5-methyl data not transferable.
Predicted values from Hit2Lead/ChemBridge; no experimental confirmation.
Physicochemical Profiling Drug-likeness ADME Prediction

Availability as a Screening Compound Indicates a Hit-Finding Role, Not a Validated Lead

The compound is sold by research chemical suppliers specifically as a 'screening compound' . This classification, in contrast to 'validated inhibitor' or 'reference standard,' indicates it is intended for primary screening campaigns. The absence of any disclosed biological activity (IC50, Ki, EC50) against any target in the public domain underscores that it remains an uncharacterized chemical probe. This contrasts sharply with many 2,4-dichlorobenzenesulfonamide derivatives in the literature, which have been characterized as carbonic anhydrase inhibitors with Ki values in the nanomolar to micromolar range [1][2]. The target compound's screening-grade status makes it suitable for exploratory assay development or as a negative control analog, but it does not support a procurement decision based on a specific potency or selectivity hypothesis.

Screening vs Validated
Reported
Target compound: screening grade, no published IC50/Ki. Validated 2,4-dichlorobenzenesulfonamide CA inhibitors: Ki 0.5–9500 nM.
Supports procurement as a hit-finding tool; activity remains uncharacterized.
Compound suitable for exploratory screening, not a validated lead.
High-Throughput Screening Chemical Probe Hit Triage

Recommended Application Scenarios for N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide in Research Procurement


Structure-Activity Relationship (SAR) Expansion of a 2,4-Dichlorosulfonamide Hit Series

A medicinal chemistry team that has identified a 2,4-dichloro scaffold with activity against a target of interest but with a 5-methyl or des-methyl pattern can procure this 3-methyl isomer to probe the tolerance of the hydrophobic pocket for a meta-methyl group. By testing both isomers head-to-head in the same assay, they can generate proprietary SAR data on the optimal substitution pattern, a strategy previously validated in SLC10 transporter inhibitor programs where minor substituent shifts altered selectivity profiles [1].

Negative Control for a Screen Targeting 2,4-Dichlorosulfonamide-Mediated Carbonic Anhydrase Inhibition

Given that many 2,4-dichlorobenzenesulfonamides are potent carbonic anhydrase (CA) inhibitors, this 3-methyl, N-sec-butyl variant, being structurally distinct from the characterized 5-substituted CA inhibitor series [2], can serve as a selectivity control. If it fails to inhibit CA isoforms at high concentrations while the main series shows nanomolar potency, it strengthens the case for on-target activity and structural specificity of the primary hits.

In-House Physicochemical and ADME Profiling of a Novel Sulfonamide Scaffold

For a drug discovery project where the 5-methyl isomer has shown promising bioactivity but problematic solubility (predicted LogSW -5.05 ), procurement of the 3-methyl analog offers a low-cost, unexplored alternative. A comparative experimental LogP and kinetic solubility determination can reveal whether the positional isomer offers a more favorable developability profile without the need for extensive synthetic chemistry, justifying its purchase over other analogs with known but disadvantageous properties.

Application
Selection Property
Validation Focus
2,4-Dichlorosulfonamide SAR expansion
3-methyl positional isomer with unexplored substitution pattern
Tolerance of meta-methyl in hydrophobic pocket; head-to-head potency comparison against 5-methyl analog
Negative control for carbonic anhydrase screen
Structurally distinct from characterized CA inhibitor series
Lack of CA inhibition at screening concentrations to confirm on-target specificity of primary hits
In-house physicochemical and ADME profiling
Unexplored isomer with unreported LogP and solubility
Comparative experimental LogP and kinetic solubility determination; developability assessment against 5-methyl isomer
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